2-Benzyl-5-nonyl-1H-pyrrole
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Overview
Description
2-Benzyl-5-nonyl-1H-pyrrole is a fascinating chemical compound known for its unique structure and diverse properties. This compound belongs to the pyrrole family, which is characterized by a five-membered aromatic ring containing one nitrogen atom. Due to its distinct structure, this compound exhibits a range of chemical and physical properties that make it valuable for various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Benzyl-5-nonyl-1H-pyrrole can be achieved through several methods. One common approach involves the condensation of benzylamine with nonyl aldehyde, followed by cyclization to form the pyrrole ring. This reaction typically requires the presence of a Lewis acid catalyst, such as aluminum chloride, and is carried out under reflux conditions .
Industrial Production Methods: In an industrial setting, the production of this compound often involves the use of continuous flow reactors to ensure efficient mixing and heat transfer. The reaction conditions are optimized to maximize yield and minimize by-products. Additionally, purification steps such as distillation and recrystallization are employed to obtain the desired product in high purity .
Chemical Reactions Analysis
Types of Reactions: 2-Benzyl-5-nonyl-1H-pyrrole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding pyrrole-2,5-diones.
Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can convert the compound into its corresponding pyrrolidine derivative.
Substitution: Electrophilic substitution reactions, such as nitration and halogenation, can introduce functional groups onto the pyrrole ring.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Nitration using nitric acid and sulfuric acid; halogenation using bromine or chlorine.
Major Products Formed:
Oxidation: Pyrrole-2,5-diones.
Reduction: Pyrrolidine derivatives.
Substitution: Nitro-pyrroles, halogenated pyrroles.
Scientific Research Applications
2-Benzyl-5-nonyl-1H-pyrrole has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: Investigated for its potential as an antimicrobial and antifungal agent.
Medicine: Explored for its anticancer properties and potential use in drug development.
Industry: Utilized in the development of organic electronics and sensors due to its conductive properties
Mechanism of Action
The mechanism of action of 2-Benzyl-5-nonyl-1H-pyrrole involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity is attributed to its ability to disrupt bacterial cell membranes, leading to cell lysis. In cancer research, the compound has been shown to induce apoptosis in cancer cells by activating caspase pathways .
Comparison with Similar Compounds
- 2-Benzyl-5-ethyl-1H-pyrrole
- 2-Benzyl-5-methyl-1H-pyrrole
- 2-Benzyl-5-hexyl-1H-pyrrole
Comparison: Compared to its analogs, 2-Benzyl-5-nonyl-1H-pyrrole exhibits unique properties due to the longer nonyl side chain. This structural difference can influence its solubility, reactivity, and biological activity. For example, the nonyl chain may enhance the compound’s ability to interact with lipid membranes, making it more effective as an antimicrobial agent .
Properties
IUPAC Name |
2-benzyl-5-nonyl-1H-pyrrole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H29N/c1-2-3-4-5-6-7-11-14-19-15-16-20(21-19)17-18-12-9-8-10-13-18/h8-10,12-13,15-16,21H,2-7,11,14,17H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QWYSXLILDLPWNF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCC1=CC=C(N1)CC2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H29N |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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